Sulfluramid
Description
Sulfluramid as a Perfluorooctanesulfonate (B1231939) (PFOS) Precursor: Research Implications
This compound, chemically identified as N-ethylperfluorooctane sulfonamide (EtFOSA), is recognized as a precursor to perfluorooctanesulfonate (PFOS), a persistent organic pollutant (POP). Research indicates that this compound undergoes degradation in the environment, with PFOS being its primary degradation product ipen.orgecotoxbrasil.org.brtoxisphera.orgipen.orgresearchgate.netresearchgate.net. This transformation is a significant concern because PFOS is highly persistent, bioaccumulative, and capable of long-range environmental transport ipen.orgresearchgate.net.
Studies have demonstrated varying yields of PFOS from this compound degradation. For instance, experiments involving technical EtFOSA standards have shown PFOS yields of up to 34% researchgate.netacs.org. Notably, commercial this compound bait formulations, such as "Grão Forte" containing 0.0024% EtFOSA, have resulted in PFOS yields as high as 277% relative to the EtFOSA content in the bait, indicating that commercial formulations may contain other unknown PFOS precursors researchgate.netacs.org. Furthermore, biodegradation assays in different soil types (ultisol and oxisol) revealed PFOS yields of 30% after 120 days, alongside other transformation products like perfluorooctane (B1214571) sulfonamide (FOSA) and perfluorooctane sulfonamide acetic acid (FOSAA) researchgate.net. The presence of plants has been shown to potentially boost PFOS formation from this compound researchgate.net.
The research implications of this compound as a PFOS precursor are substantial, contributing to the understanding of global PFOS contamination. For example, cumulative this compound production and import in Brazil between 2004 and 2015 were estimated to potentially contribute between 166.8 and 487 metric tons of PFOS/FOSA to the environment ipen.orgresearchgate.net. Model simulations predict that while EtFOSA tends to partition to soils due to its low solubility and hydrophobic characteristics, its transformation products, such as FOSA and PFOS, are sufficiently mobile to leach into surface waters ecotoxbrasil.org.brresearchgate.net. This environmental fate underscores the importance of monitoring this compound use and its transformation products to mitigate widespread PFAS contamination researchgate.netmdpi.com.
The following table summarizes reported PFOS yields from this compound degradation:
| This compound Form/Condition | PFOS Yield (relative to EtFOSA) | Reference |
| Technical EtFOSA Standard | Up to 34% | researchgate.netacs.org |
| Commercial Bait (Grão Forte) | Up to 277% | researchgate.netacs.org |
| Biodegradation in soils (120 days) | 30% | researchgate.net |
Evolution of Research Perspectives on this compound: From Insecticide to Environmental Contaminant Source
Initially, this compound was introduced and widely used as an insecticide, particularly effective against leaf-cutting ants (e.g., Atta spp. and Acromyrmex spp.) in agricultural settings, as well as termites and cockroaches in domestic applications ipen.orgecotoxbrasil.org.bripen.orgacs.orgundp.orgnih.gov. Its mode of action involves inhibiting insect energy production by disrupting the proton gradient as an uncoupler of oxidative phosphorylation herts.ac.uk. For many years, this compound was considered an alternative to mirex, another organochlorine pesticide that was listed as a POP under the Stockholm Convention ipen.orguliege.be.
However, research perspectives on this compound have significantly evolved with increasing awareness of per- and polyfluoroalkyl substances (PFAS) and their environmental persistence. The critical shift occurred as studies began to reveal that this compound, specifically its active ingredient N-ethyl perfluorooctane sulfonamide (EtFOSA), metabolizes and degrades into PFOS in the environment ipen.orgresearchgate.netresearchgate.netacs.orgwikipedia.org. This discovery transformed the perception of this compound from merely an insecticide to a significant environmental contaminant source of PFOS ipen.orgtoxisphera.orgresearchgate.net.
The recognition of this compound's environmental fate led to a heightened focus on its role in PFOS contamination in various matrices, including soil, water, and even crops ecotoxbrasil.org.brresearchgate.netacs.orgresearchgate.netmdpi.com. For instance, studies in Brazil, a major consumer of this compound, have linked its extensive use to the presence of PFOS in soil, leaves, and coastal waters ipen.orgresearchgate.netnih.gov. This evolving understanding underscores the complex environmental chemistry of PFAS precursors and the need for comprehensive research into their degradation pathways and environmental impacts.
Global Regulatory Frameworks and Their Influence on this compound Research (e.g., Stockholm Convention)
Global regulatory frameworks, most notably the Stockholm Convention on Persistent Organic Pollutants (POPs), have profoundly influenced research and management strategies for this compound. PFOS, its salts, and perfluorooctane sulfonyl fluoride (B91410) (PFOSF) were listed in Annex B of the Stockholm Convention in May 2009, signifying a global restriction on their production and use researchgate.netwikipedia.orgwikipedia.orgwikipedia.org. This listing acknowledges PFOS's characteristics as a persistent, bioaccumulative, and toxic chemical with the potential for long-range environmental transport ipen.orgpmc.gov.auresearchgate.net.
Despite the general restriction, the Stockholm Convention includes specific "acceptable purposes" and exemptions for PFOS and PFOSF ipen.orgbasel.intpops.int. One such acceptable purpose, adopted in decision SC-9/4 (effective December 3, 2020), permits the use of insect baits with this compound (CAS No. 4151-50-2) as an active ingredient for the control of leaf-cutting ants (Atta spp. and Acromyrmex spp.) for agricultural use only basel.intpops.intpops.intbrsmeas.org. As of February 2023, Brazil and Vietnam are registered for this specific acceptable purpose pops.intbrsmeas.org. Brazil, in particular, has maintained this exemption, citing this compound as the most efficient option for controlling leaf-cutting ants, considering technical feasibility, environmental effects, cost-effectiveness, and availability pops.int.
The existence of such exemptions has directly influenced research by necessitating studies to assess the environmental impact of continued this compound use. Research efforts are focused on quantifying the release of PFOS from this compound application in agricultural soils and understanding its environmental fate in regions where the exemption is utilized researchgate.netresearchgate.netmdpi.com. Environmental organizations and researchers have actively pushed for the closure of these loopholes and the explicit naming of this compound in the treaty to ensure more stringent control and reporting of its sales and use ipen.orgpops.inteuropa.eu. The ongoing debate and research surrounding this compound's acceptable purpose highlight the dynamic nature of POPs regulation and the continuous scientific inquiry required to inform policy decisions for environmental protection ipen.orgnih.govresearchgate.netpops.intaph.gov.au.
Structure
2D Structure
Properties
IUPAC Name |
N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F17NO2S/c1-2-28-31(29,30)10(26,27)8(21,22)6(17,18)4(13,14)3(11,12)5(15,16)7(19,20)9(23,24)25/h28H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEKAJIANROZEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F17SO2NHC2H5, C10H6F17NO2S | |
| Record name | EtFOSA | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1032646 | |
| Record name | N-Ethylperfluorooctanesulfonamide | |
| Source | EPA DSSTox | |
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Molecular Weight |
527.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; [HSDB] Off-white powder; [MSDSonline] | |
| Record name | Sulfluramid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7262 | |
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Boiling Point |
196 °C | |
| Record name | SULFLURAMID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7100 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Insoluble in water at 25 °C, Solubility in dichloromethane 18.6, hexane 1.4, methanol 833 (all in g/L) | |
| Record name | SULFLURAMID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7100 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000043 [mmHg], 0.057 mPa (4.28X10-7 mm Hg) at 25 °C | |
| Record name | Sulfluramid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7262 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | SULFLURAMID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7100 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless crystals, Brown crystals | |
CAS No. |
4151-50-2 | |
| Record name | Volcano | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4151-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Sulfluramid [ANSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004151502 | |
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| Record name | 1-Octanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | N-Ethylperfluorooctanesulfonamide | |
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| Record name | N-ethylheptadecafluorooctanesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.801 | |
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| Record name | SULFLURAMID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IPX089YR0A | |
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| Record name | SULFLURAMID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7100 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
96 °C, MP: 87-93 °C /Technical/ | |
| Record name | SULFLURAMID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7100 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Advanced Mechanistic Studies of Sulfluramid Action
Elucidation of Oxidative Phosphorylation Uncoupling Mechanisms
Sulfluramid, primarily through its metabolite perfluorooctanesulfonamide (B106127) (PFOSA), acts as a potent uncoupler of oxidative phosphorylation. wikipedia.orgwikipedia.orgnih.gov This uncoupling mechanism involves the dissipation of the proton gradient across the inner mitochondrial membrane. chemodex.commdpi.comnih.govslideshare.net In healthy mitochondria, the electron transport chain pumps protons from the mitochondrial matrix to the intermembrane space, creating an electrochemical proton gradient (proton motive force, PMF). This PMF is then utilized by ATP synthase to drive the synthesis of adenosine (B11128) triphosphate (ATP) from adenosine diphosphate (B83284) (ADP) and inorganic phosphate (B84403) (Pi). slideshare.netaopwiki.org
Uncouplers like PFOSA circumvent ATP synthase by providing an alternative pathway for protons to re-enter the mitochondrial matrix. This "short-circuits" the proton gradient, leading to the release of energy as heat instead of its conversion into ATP. slideshare.net Studies on isolated rabbit renal cortical mitochondria (RCM) have shown that both this compound and PFOSA increase State 4 respiration in a concentration-dependent manner, even in the presence of oligomycin, an inhibitor of F0F1-ATPase (ATP synthase). This indicates that they stimulate oxygen consumption without concomitant ATP synthesis, a hallmark of uncoupling. nih.gov PFOSA, in particular, has been demonstrated to directly dissipate the RCM proton gradient. nih.gov
Investigations into Molecular Interactions at the Proton Gradient Level
The molecular interactions of this compound and its active metabolite, PFOSA, at the proton gradient level are central to their uncoupling activity. PFOSA functions as a protonophore, meaning it facilitates the movement of protons across the inner mitochondrial membrane. nih.govnih.gov This is achieved by the compound acting as a shuttle, picking up a proton on one side of the membrane (the intermembrane space, where proton concentration is high) and releasing it on the other side (the matrix, where proton concentration is low). slideshare.net This uncontrolled proton movement collapses the PMF, which is vital for ATP synthesis. aopwiki.org
Research has indicated that perfluorinated sulfonamides, including PFOSA, interfere with mitochondrial respiration in a manner consistent with protonophoric uncoupling. nih.gov This mechanism is characterized by a stimulation of State 4 respiration (respiration in the absence of ADP) and a weaker effect on State 3 respiration (respiration in the presence of ADP). nih.gov The potency of these uncouplers has been observed to increase with increasing carbon number in their perfluorinated chain. nih.gov
Comparative Analysis of this compound Action with Other Uncouplers
This compound, through PFOSA, is classified as an uncoupler of oxidative phosphorylation via disruption of the proton gradient, placing it in IRAC group 13. wikipedia.orgherts.ac.ukgoogle.comirac-online.org This mechanism is shared with other known uncouplers such as chlorfenapyr (B1668718) and DNOC. google.comirac-online.org
A direct comparison of PFOSA with established protonophores like carbonyl cyanide p-trifluoromethoxyphenylhydrazone (FCCP) reveals similarities in their ability to dissipate the mitochondrial proton gradient. nih.gov Both PFOSA and FCCP immediately dissipate the RCM proton gradient and induce mitochondrial swelling in specific solutions, demonstrating their protonophoric activity. nih.gov However, this compound itself, unlike its metabolite PFOSA or FCCP, does not immediately dissipate the proton gradient, suggesting its prodrug nature. nih.gov
The effects of uncouplers on mitochondrial respiration can be characterized by their impact on State 3 and State 4 respiration. For instance, FCCP stimulates State 4 respiration more significantly than State 3, leading to a decrease in the respiratory control ratio (RCR). nih.gov Perfluorinated carboxylic acids, while also affecting mitochondrial respiration, exhibit a different pattern, inhibiting State 3 and stimulating State 4, suggesting distinct mechanisms beyond simple protonophoric uncoupling. nih.gov
Cellular and Subcellular Responses to this compound Exposure in Target Organisms
Exposure to this compound in target organisms elicits specific cellular and subcellular responses, primarily due to its uncoupling activity. The disruption of oxidative phosphorylation leads to a depletion of ATP, which is a critical energy source for various cellular functions. aopwiki.org This energy deficit can lead to reduced cell proliferation and ultimately growth inhibition, a common endpoint of chronic toxicity for mitochondrial uncouplers. aopwiki.org
In insects, such as termites and cockroaches, this compound impedes energy production, effectively leading to starvation and death. mdpi.comepa.gov Laboratory studies with German cockroach nymphs demonstrated 100% mortality when exposed to dietary concentrations of this compound. epa.gov While this compound is a slow-acting toxicant, its effects are ultimately lethal. mdpi.comnih.gov
Research on leaf-cutter ants (e.g., Atta sexdens) exposed to this compound showed that while it may cause the production of reactive oxygen species (ROS), its slow action does not necessarily lead to immediate oxidative stress. nih.gov Antioxidant levels in the fat bodies of these ants did not appear to be significantly affected in the short term. nih.gov This delayed action is consistent with its mechanism as a respiratory poison. nih.gov
The biotransformation of this compound (N-ethyl perfluorooctane (B1214571) sulfonamide) to PFOS has been observed in various environmental conditions and organisms. wikipedia.orgresearchgate.net For example, aerobic biotransformation of N-EtFOSA in microcosms of wetland plants yielded PFOS, indicating that this compound contributes to the presence of other PFASs in the environment. researchgate.net
Table 1: Effects of this compound on German Cockroach Mortality
| Toxicant | % Mortality after 7 days | % of Total Consumption |
| This compound (1.5%) | 100 | 26.4 |
| Hydramethylnon (B1673435) (1.65%) | 76 | 14.8 |
| Chlorpyrifos (0.5%) | 99.7 | 15.9 |
| Propoxur (B1679652) (1.0%) | 58 | 17.6 |
Data adapted from Dykstra, 1989. epa.gov
Table 2: Key Characteristics of this compound and PFOSA
| Compound | PubChem CID | Molecular Formula | Role/Activity |
| This compound | 77797 nih.govuni.lu | C10H6F17NO2S nih.govuni.lu | Insecticide, Acaricide, Prodrug nih.govwikipedia.orgherts.ac.uk |
| Perfluorooctanesulfonamide (PFOSA) | 69785 wikipedia.org | C8H2F17NO2S wikipedia.org | Metabolite of this compound, Potent Uncoupler of Oxidative Phosphorylation wikipedia.orgwikipedia.orgnih.gov |
Metabolism and Biotransformation Pathways of Sulfluramid
In Vivo Metabolic Fate and Tissue Distribution of Sulfluramid and its Metabolites
In vivo studies, primarily conducted in rats, have shed light on the absorption, distribution, and elimination of this compound and its metabolites. Following oral administration, a significant portion of this compound is eliminated within 72 hours, with expired air and feces being the major routes of excretion, accounting for approximately 56% and 25% of the dose, respectively. A smaller amount (around 8%) is recovered in urine, and even less (5%) in tissues. nih.gov
This compound undergoes substantial hepatic metabolism during its first pass before entering systemic circulation. nih.gov The highest tissue concentrations of this compound-derived radioactivity in male rats were observed in the liver, kidneys, and adrenals. nih.govnih.gov Notably, female rats showed significantly higher radiolabel concentrations in the kidneys, gonads, and adrenals compared to males. nih.gov
Formation of Perfluorooctane (B1214571) Sulfonamide (FOSA) and Perfluorooctanesulfonate (B1231939) (PFOS)
A critical aspect of this compound's in vivo metabolism is its rapid transformation into perfluorooctane sulfonamide (FOSA, also known as deethylthis compound or DESFA) and subsequently into perfluorooctanesulfonate (PFOS). nih.govnih.govepa.gov This transformation is a significant concern because PFOS is highly persistent and accumulates in various organs, primarily the liver. epa.gov PFOS is resistant to further metabolism due to the inherent stability of its perfluorinated anion and can only be degraded by combustion. epa.gov
The biotransformation of N-ethyl perfluorooctane sulfonamide (N-EtPFOSA, i.e., this compound) to FOSA and then to PFOS is often catalyzed by cytochrome P450 enzymes (CYPs) in mammals. nih.gov This process involves hydroxylation of the ethyl group, followed by N-dealkylation to produce FOSA and acetaldehyde. nih.gov FOSA then undergoes further transformation, potentially through an intermediate sulfinic acid, to form PFOS. nih.gov
Identification and Characterization of Intermediate Metabolites (e.g., FOSAA, PFOA)
Beyond FOSA and PFOS, other intermediate metabolites have been identified in the biotransformation pathways of this compound and related perfluorinated compounds. Perfluorooctane sulfonamidoacetic acid (FOSAA) is one such intermediate that can be formed. researchgate.netresearchgate.net FOSAA can be produced by the oxidation of N-ethyl perfluorooctanesulfonamidoethanol (N-EtFOSE) or as an intermediate in the degradation of N-EtFOSA. nih.govresearchgate.net
While this compound itself is primarily known to degrade to PFOS, some studies suggest that N-ethyl perfluorooctane sulfonamide (EtFOSA), the active ingredient of this compound, can be biotransformed into PFOA and other PFASs, although small amounts of PFOA observed in soil experiments might also originate from impurities. researchgate.netundp.org
Enterohepatic Recirculation Dynamics of this compound Metabolites
Enterohepatic recirculation plays a significant role in the persistence and systemic bioavailability of PFOS, a major metabolite of this compound. epa.gov PFOS, once formed, can undergo considerable enterohepatic recirculation, meaning it is secreted into bile, reabsorbed in the intestine, and returned to the liver. epa.gov This dynamic contributes to the extremely slow excretion of PFOS in urine and feces, leading to its long serum half-life in humans, estimated to be between 1 and 4 years. epa.gov
Interspecies Variations in Metabolic Pathways of this compound
Table 1: Key In Vivo Metabolic Transformations of this compound
| Parent Compound | Metabolite(s) Formed | Metabolic Process | Primary Organ/System | Relevant Species |
| This compound (N-EtFOSA) | Perfluorooctane Sulfonamide (FOSA) | N-dealkylation, hydroxylation | Liver | Rats, Mammals |
| FOSA | Perfluorooctanesulfonate (PFOS) | Deamination, hydrolysis | Liver, various tissues | Rats, Fish, Mammals |
| N-EtFOSA | Perfluorooctane Sulfonamidoacetic Acid (FOSAA) | Oxidation | Aerobic soil, plants | Microbes, Plants |
Microbial-Mediated Biotransformation of this compound
Microorganisms play a crucial role in the environmental biotransformation of this compound, particularly in soil and wetland environments.
Aerobic vs. Anaerobic Degradation Pathways and Kinetics
Microbial biotransformation of this compound (N-EtFOSA) is highly dependent on the presence of oxygen. Aerobic conditions are conducive to its degradation, while biotransformation has not been observed under anaerobic and anoxic conditions, indicating that N-EtFOSA is recalcitrant to biodegradation without dissolved oxygen. researchgate.netnih.gov
Under aerobic conditions, N-EtFOSA can undergo biotransformation with a relatively short half-life. For example, in wetland plant microcosms, aerobic biotransformation of N-EtFOSA occurred with a half-life of 0.51 days, yielding a significant amount of PFOS (85.1 mol%) after 91 days. researchgate.netnih.gov Kinetic modeling suggests that the cleavage of the S-N bond is the rate-limiting step in this degradation process. researchgate.netnih.gov
Studies in aerobic soils have also shown that indigenous microorganisms can biotransform FOSA, an intermediate of this compound, with half-lives ranging from 203.0 to 335.1 days. acs.org This biotransformation leads to the continuous production of PFOS, with molar yields reaching approximately 29.2-29.5 mol% after prolonged incubation (e.g., 224 to 308 days). acs.org The higher PFOS yields observed in some studies may be attributed to longer incubation periods. acs.org
The presence of N-EtFOSA and its biotransformation products under aerobic conditions can decrease microbial richness and diversity, exerting selective pressure on the microbial community. researchgate.netnih.gov Certain microbial genera, such as Methylocaldum, have shown significant enrichment in the presence of N-EtFOSA under aerobic conditions, suggesting their tolerance and potential role in degrading the compound. researchgate.netnih.gov In contrast, under anaerobic conditions, the microbial richness and diversity were not significantly altered by N-EtFOSA, with only Methanomethylovorans showing an increase. researchgate.netnih.gov
Table 2: Microbial Biotransformation Kinetics of this compound (N-EtFOSA)
| Condition | Half-life (N-EtFOSA) | PFOS Molar Yield (after specified time) | Rate-limiting Step | Microbial Community Impact |
| Aerobic | 0.51 days researchgate.netnih.gov | 85.1 mol% (after 91 days) researchgate.netnih.gov | S-N bond cleavage researchgate.netnih.gov | Decreased richness/diversity; enrichment of Methylocaldum researchgate.netnih.gov |
| Anaerobic | No observed biotransformation researchgate.netnih.gov | N/A | N/A | No significant alteration; increase of Methanomethylovorans researchgate.netnih.gov |
Role of Rhizospheric Microbial Communities in this compound Biotransformation
Rhizospheric microbial communities play a crucial role in the biotransformation of this compound. Under aerobic conditions, these microorganisms can degrade N-EtFOSA, with studies showing significant degradation rates. nih.govresearchgate.net For instance, aerobic biotransformation of N-EtFOSA has been observed with a half-life of 0.51 days in wetland plant microcosms, yielding a substantial molar percentage of PFOS. nih.govresearchgate.net However, biotransformation has not been observed under anaerobic and anoxic conditions, indicating that N-EtFOSA is resistant to biodegradation without dissolved oxygen. nih.govresearchgate.net The presence of N-EtFOSA and its biotransformation products can also influence the microbial community, leading to decreased microbial richness and diversity, and exerting selective pressure. nih.gov
Specific Microbial Genera Involved in this compound Degradation (e.g., Methylocaldum, Methanomethylovorans)
Specific microbial genera have been implicated in the degradation of this compound. For example, the genus Methylocaldum has shown significant enrichment (49%) in the presence of N-EtFOSA compared to unexposed conditions (11%), suggesting its relative tolerance to and potential involvement in N-EtFOSA degradation. nih.gov Similarly, Methanomethylovorans has been observed to predominate in rhizosphere microbes during the biodegradation of this compound in wetland wastewater treatment, showing a positive correlation with sulfonamides. researchgate.net
Plant Uptake and Biotransformation of this compound
Plants can take up this compound and subsequently biotransform it into various products. N-EtFOSA, as the active ingredient in this compound, is an important precursor to PFOS, and its uptake, translocation, and metabolism have been studied in various plants like wheat, soybean, and pumpkin. nih.gov
Translocation and Distribution of this compound and its Transformation Products in Plant Tissues (e.g., carrot leaves vs. peel/core)
This compound and its transformation products can translocate and distribute within plant tissues. Studies using soil-carrot mesocosms have assessed the uptake and distribution of N-EtFOSA and its transformation products. researchgate.netacs.org In these experiments, PFOS yields in carrots reached up to 34% when using a technical N-EtFOSA standard and up to 277% with a commercial this compound bait formulation. ipen.orgacs.org Transformation products detected in plant roots and shoots include perfluorooctane sulfonamido acetate (B1210297) (FOSAA), perfluorooctane sulfonamide (PFOSA), PFOS, perfluorohexane (B1679568) sulfonate (PFHxS), and perfluorobutane sulfonate (PFBS). researchgate.netnih.gov The presence of a much higher proportion of N-EtFOSA transformation products in plant tissues compared to the surrounding solutions suggests that N-EtFOSA can be metabolized in vivo within plant roots and shoots. nih.gov
Isomer-Specific Biodegradation Rates in Plants (e.g., linear vs. branched isomers)
While specific data on isomer-specific biodegradation rates of linear versus branched this compound in plants are not extensively detailed in the provided search results, it is known that commercial this compound formulations can contain both branched and linear isomers. For example, some analyzed baits have shown approximately 30% branched compounds and 70% N-EtFOSA (linear isomer). undp.org The degradation of N-EtFOSA (the linear isomer) to PFOS and other PFASs is a well-documented pathway. researchgate.netpops.int
Abiotic Transformation Processes of this compound in Environmental Matrices
This compound can undergo abiotic transformation processes in various environmental matrices, although it is generally considered resistant to certain types of degradation. herts.ac.uk
Hydrolysis: this compound is expected to be stable to hydrolysis. Studies indicate that parent this compound is stable in buffered solutions at pH 5, 7, and 9 when incubated in the dark at 25°C for 30 days under sterile conditions. nih.govepa.gov This stability is attributed to the presence of high-energy carbon-fluorine bonds. nih.gov However, it has also been noted that in aqueous environments, this compound can hydrolyze to produce PFOS. smolecule.com
Photolysis: this compound is known to be resistant to photolysis. herts.ac.uk However, some studies suggest the possibility of N-ethyl perfluorooctane sulfonamide transforming to PFOA and PFOS through photolysis, as well as oxidation and biotransformation. pops.intacs.org For instance, aqueous photolysis with hydroxyl radicals has been observed to transform N-EtFOSA to FOSA and PFOA, though PFOS was not observed in that specific photolysis experiment. acs.org
Environmental Fate Properties of this compound
| Property | Value | Source |
| Estimated Koc | 7.9 x 105 | undp.orgnih.gov |
| Mobility in Soil | Immobile | undp.orgnih.gov |
| Volatilization (moist soil) | Important fate process | nih.gov |
| Henry's Law Constant | 5.4 atm-cu m/mole | nih.gov |
| Volatilization Half-life (model river) | 6.7 hours | nih.gov |
| Volatilization Half-life (model lake) | 9.1 days | nih.gov |
| Volatilization Half-life (model pond with adsorption) | 24 years | nih.gov |
| Bioconcentration Factor (BCF) | 1.3 x 104 | nih.gov |
| Potential for Bioconcentration in Aquatic Organisms | Very high | nih.gov |
| Resistance to Microbial Degradation | Resistant | herts.ac.uknih.gov |
| Resistance to Photolysis | Resistant | herts.ac.uk |
| Hydrolysis Stability | Stable at pH 5, 7, 9 | nih.govepa.gov |
Environmental Fate and Transport Dynamics of Sulfluramid and Its Degradation Products
Soil Adsorption and Mobility Characteristics of Sulfluramid
This compound exhibits distinct characteristics regarding its adsorption and mobility within soil environments, generally demonstrating a strong affinity for soil particles which limits its movement. Based on an estimated organic carbon-water (B12546825) partitioning coefficient (Koc) of 7.9 x 10^5, this compound is predicted to have negligible mobility in soil nih.gov. Experimental studies corroborate this, showing strong adsorption to various soil types, ranging from sand to clay, with minimal desorption back into the solution phase once adsorbed umweltprobenbank.de.
Further research indicates that the Freundlich adsorption constants (Kads) for this compound range from 118 to 2296, and measured Koc values vary from 22,383 to 267,130 umweltprobenbank.de. The Freundlich exponent 'n' values, which typically fall between 0.664 and 0.831, suggest that the adsorption process is non-linear umweltprobenbank.de. This strong adsorption is largely attributed to this compound's low aqueous solubility and hydrophobic nature wikidata.orgnih.govnih.gov.
While volatilization from moist soil surfaces is theoretically an important fate process due to its estimated Henry's Law constant of 5.4 atm-cu m/mole, the strong adsorption to soil is expected to attenuate this volatilization nih.gov.
Despite perfluorinated organic compounds generally being resistant to microbial degradation, aerobic biotransformation of EtFOSA in soil has been quantitatively investigated nih.govnih.gov. Studies in semi-closed soil microcosms have reported an apparent soil half-life for EtFOSA of 13.9 ± 2.1 days, with a 4.0 mol% yield of perfluorooctane (B1214571) sulfonic acid (PFOS) after 182 days nih.gov. Other studies have noted EtFOSA degradation half-lives in the range of weeks massbank.eu. The observation of a lower mass balance in sterile soil compared to live soil suggests that strong irreversible sorption of EtFOSA to the soil matrix likely occurs nih.gov. Furthermore, isomer-specific analysis has revealed that the linear isomer of EtFOSA biodegrades at a significantly faster rate than its branched counterparts fishersci.iewikidata.org.
Table 1: Soil Adsorption and Mobility Characteristics of this compound
| Property | Value Range / Specific Value | Reference |
| Estimated Soil Koc | 7.9 x 10^5 | nih.gov |
| Freundlich Adsorption Constant (Kads) | 118 - 2296 | umweltprobenbank.de |
| Measured Soil Koc | 22,383 - 267,130 | umweltprobenbank.de |
| Freundlich Exponent (n) | 0.664 - 0.831 | umweltprobenbank.de |
| Estimated Henry's Law Constant | 5.4 atm-cu m/mole | nih.gov |
| Apparent Soil Half-life (EtFOSA) | 13.9 ± 2.1 days | nih.gov |
| PFOS Yield from EtFOSA (182 days) | 4.0 mol% | nih.gov |
Leaching Potential of this compound Transformation Products into Aquatic Systems
The environmental implications of this compound extend beyond its direct presence in soil due to the leaching potential of its transformation products into aquatic systems. While this compound itself tends to remain in the soil due to its low solubility and hydrophobic nature, its primary degradation product, perfluorooctane sulfonic acid (PFOS), exhibits different physicochemical properties, being soluble in water and less prone to remaining in soil wikidata.org.
Model simulations predict that N-ethyl perfluorooctane sulfonamide (EtFOSA) will partition to soils, whereas its transformation products, such as perfluorooctane sulfonamide (FOSA) and PFOS, are sufficiently mobile to leach into surface waters flybase.org. This prediction is supported by environmental monitoring data. For instance, while this compound itself has not been found in Brazilian waters, PFOS has been detected in Brazilian drinking, surface, and groundwater wikidata.org. In European river waters, this compound has been detected at levels below detection and quantification limits, while PFOS is more prevalent wikidata.org.
Studies have confirmed the role of EtFOSA as a precursor to PFOS formation in soils, with biodegradation assays showing PFOS yields of up to 30% in both ultisol (PV) and oxisol (LVd) soils after 120 days massbank.eu. Other major degradation products, such as FOSA and perfluorooctane sulfonamido acetic acid (FOSAA), were also observed, with FOSA yields reaching 46% and 42% in PV and LVd soils, respectively, and FOSAA yields of 6% and 3% massbank.eu. It is anticipated that FOSAA and FOSA will eventually convert into PFOS in the environment, and the presence of plants may enhance PFOS formation massbank.eu.
Leachate analysis from soil-carrot mesocosms revealed low levels of transformation products, but a high FOSA:PFOS ratio, consistent with observations in Brazilian surface water fishersci.iewikidata.org. This high FOSA/PFOS ratio (up to 14:1) is considered unprecedented in scientific literature and strongly suggests the degradation of this compound as a source of these compounds flybase.orgwikipedia.org. Cumulative Brazilian this compound production and import from 2004 to 2015 could contribute between 167 and 487 tonnes of PFOS/FOSA to the environment, highlighting the non-trivial and concerning levels of these persistent pollutants flybase.orgwikipedia.org.
Table 2: PFOS Yields and Degradation Products from this compound in Soil
| Soil Type | Incubation Period | PFOS Yield | FOSA Yield | FOSAA Yield | Reference |
| Various | 182 days | 4.0 mol% | N/A | N/A | nih.gov |
| Ultisol (PV) | 120 days | 30% | 46% | 6% | massbank.eu |
| Oxisol (LVd) | 120 days | 30% | 42% | 3% | massbank.eu |
| Soil/Carrot Mesocosm | 81 days | Up to 34% (technical EtFOSA); Up to 277% (commercial bait) | Present | Present | massbank.eufishersci.iewikidata.org |
Atmospheric Transport and Deposition of this compound and PFAS Metabolites
The atmospheric transport and deposition of this compound and its PFAS metabolites contribute to their widespread environmental distribution. If released into the air, this compound is expected to exist in both vapor and particulate phases, given its vapor pressure of 4.28 x 10^-7 mm Hg at 25 °C nih.gov.
Vapor-phase this compound is degraded in the atmosphere by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life for this reaction in air of 1.8 days nih.gov. Particulate-phase this compound is removed from the atmosphere through wet or dry deposition nih.gov. The maximum absorption for this compound is near 204 nm, suggesting it is not expected to be susceptible to direct photolysis by sunlight nih.gov.
While this compound itself has a relatively short atmospheric half-life due to hydroxyl radical reactions, its degradation products, particularly PFAS metabolites like PFOS and FOSA, are highly persistent and can undergo long-range atmospheric transport umweltprobenbank.dewikipedia.org. These persistent substances can be deposited far from their original emission sources, contributing to global contamination. Modeling studies predict that transformation in soil to form FOSA, FOSAA, and PFOS is the only significant removal process for this compound in a closed environment, with PFOS being readily transported in soil pore water and subsequently entering surface waters wikipedia.org. This atmospheric transport and subsequent deposition contribute to the detection of PFASs in surface waters, even in areas where this compound might not be directly applied wikipedia.org.
Bioaccumulation and Biomagnification of PFOS and other Metabolites in Food Chains
The bioaccumulation and biomagnification of perfluorooctane sulfonic acid (PFOS) and other metabolites derived from this compound in food chains represent a significant environmental concern. This compound itself has a very high potential for bioconcentration in aquatic organisms, with an estimated bioconcentration factor (BCF) of 1.3 x 10^4 nih.gov.
However, the primary concern lies with PFOS, the major degradation product of this compound nih.gov. PFOS is known for its high persistence, resistance to degradation, and strong potential for bioaccumulation and biomagnification in biological systems wikidata.orgmassbank.euwikipedia.org. Once this compound is metabolized, it quickly transforms into PFOS, which is not readily broken down by organisms and is slowly eliminated, leading to its accumulation in organs nih.gov. The half-life for PFOS in rats is reported to be greater than 90 days, and in human blood serum, it can range from 1 to 4 years nih.gov.
Studies have shown that the application of this compound baits can lead to the occurrence of PFOS in crops massbank.eufishersci.iewikidata.org. In soil-carrot mesocosms, PFOS was observed to concentrate primarily in the leaves of carrots, while more hydrophobic transformation products like FOSA, FOSAA, and EtFOSA accumulated in the peel and core fishersci.iewikidata.org. This differential uptake highlights the varying mobility and partitioning of this compound and its metabolites within plant tissues. The presence of plants can even boost PFOS formation from this compound precursors in soil massbank.eu.
The accumulation of PFOS in organisms and its subsequent biomagnification through food chains pose risks to wildlife and potentially to humans consuming contaminated food nih.gov. This persistence and bioaccumulative nature are key reasons why PFOS has been listed under the Stockholm Convention as a Persistent Organic Pollutant (POP) wikidata.orgmassbank.eu.
Modeling of this compound Environmental Distribution and Transformation
Environmental modeling plays a critical role in predicting the distribution and transformation of this compound and its degradation products across various environmental compartments. These models help to understand the complex pathways and ultimate fate of these compounds.
Fugacity-Based Multimedia Environmental Modeling
Fugacity-based multimedia environmental models are employed to simulate the steady-state distribution of chemicals in a closed environment. A Level III Fugacity-based Multimedia Environmental Model (Version 2.80) has been utilized to predict the environmental fate of this compound wikipedia.org. This modeling approach predicts that the only significant removal process for this compound is its transformation in soil wikipedia.org. The model indicates that this compound will primarily partition to soils, while its transformation products, such as FOSA and PFOS, are sufficiently mobile to leach into surface waters flybase.orgwikipedia.org. This modeling aligns with observed environmental concentrations, where FOSA and PFOS are detected in surface waters, but this compound itself is often not flybase.orgwikipedia.org.
Predictive Models for PFOS Formation from this compound
Predictive models are crucial for estimating the extent of PFOS formation from this compound, given its status as a significant precursor. Studies have quantitatively investigated the aerobic soil biotransformation of N-ethyl perfluorooctane sulfonamide (EtFOSA, this compound's active ingredient) nih.gov. These investigations, often conducted in semi-closed soil microcosms, provide data on the apparent soil half-life of EtFOSA and the molar yield of PFOS nih.gov. For instance, one study reported an apparent soil half-life of 13.9 ± 2.1 days for EtFOSA and a 4.0 mol% yield to PFOS after 182 days of incubation nih.gov.
Such models are essential for understanding the contribution of this compound use to environmental PFOS burdens. Given that PFOS yields from EtFOSA biodegradation can vary significantly (e.g., 4% in Canadian soils versus 34% and 24% in Brazilian soils), these models need to incorporate regional soil characteristics and environmental conditions to provide accurate predictions massbank.eu. The ongoing extensive use of this compound-based ant baits, particularly in regions like Brazil, underscores the importance of these predictive models in quantifying the considerable source of PFOS to the environment flybase.orgmassbank.eu.
Ecotoxicological Investigations of Sulfluramid and Its Transformation Products
Impact on Aquatic Organisms
Sulfluramid and its transformation products pose a significant concern for aquatic ecosystems. nih.gov PFOS, in particular, is known to be toxic to aquatic organisms and can be mobile and persistent in aquatic environments, potentially leading to groundwater contamination. wikipedia.orgeasychem.org this compound itself has low aqueous solubility. nih.gov
Freshwater Aquatic Species Toxicity
Toxicity testing of this compound indicates a high toxicity to some aquatic invertebrates, while exhibiting moderate toxicity to fish. wikipedia.org Specific acute toxicity data for this compound includes an LC50 value greater than 8 mg/L for fish and greater than 0.37 mg/L for crustaceans. wikipedia.org
PFOS, a key degradation product, also demonstrates toxicity to freshwater aquatic species. Acute toxicity values for PFOS in aquatic invertebrates range from 10 to 300 mg/L. americanelements.com The green neon shrimp (Neocaridina denticulate) has been identified as one of the most sensitive freshwater species to PFOS, with a 96-hour LC50 of 10 mg/L. americanelements.com Microalgae and cyanobacteria appear to be less sensitive to PFOS, with reported toxicity values ranging from 14 µg/L (No Observed Effect Concentration, NOEC) to 1500 µg/L (Effective Concentration 50%, EC50). wikipedia.org
Chronic toxicity studies for PFOS on fish species have reported the following NOEC values:
Cyprinodon variegatus: 0.24 µg/L (32-day growth) wikipedia.org
Oncorhynchus mykiss: 6.6 µg/L (90-day growth) wikipedia.org
Oryzias latipes: 10 µg/L (28-day growth) wikipedia.org
Table 1: Acute Toxicity of this compound to Aquatic Organisms
| Organism Type | Endpoint | Value | Reference |
| Fish | LC50 | >8 mg/L | wikipedia.org |
| Crustacean | LC50 | >0.37 mg/L | wikipedia.org |
Table 2: Toxicity of PFOS to Freshwater Aquatic Species
| Organism Type | Endpoint | Value Range (µg/L) | Specific Values (µg/L) | Reference |
| Aquatic Invertebrates | Acute Toxicity | 10,000 - 300,000 | 96-h LC50: 10,000 (Green neon shrimp) | americanelements.com |
| Microalgae & Cyanobacteria | Toxicity | 14 - 1,500 | NOEC: 14, EC50: 1,500 | wikipedia.org |
| Fish | Chronic NOEC | - | 0.24 (Cyprinodon variegatus), 6.6 (Oncorhynchus mykiss), 10 (Oryzias latipes) | wikipedia.org |
Marine and Estuarine Ecotoxicity
While specific studies directly on this compound's marine and estuarine ecotoxicity are limited in the provided search results, PFOS, as its persistent degradation product, is a global pollutant with documented impacts on marine environments. Its capacity for long-range transport and bioaccumulation suggests potential effects in these ecosystems. wikipedia.orgsigmaaldrich.com Studies have identified marine species such as the Mediterranean mussel (Mytilus galloprovincialis), the purple sea urchin (Stronglyocentrotus purpuratus), the dinoflagellate (Pyrocystis lunula), and the opossum shrimp (Americamysis bahia) as sensitive to PFOS. americanelements.com
Effects on Terrestrial Ecosystems and Soil Biota
This compound is typically applied to soil in pellet form and tends to remain there due to its low solubility and hydrophobic properties. nih.gov However, its degradation product, PFOS, is water-soluble and does not remain bound to the soil. nih.gov The application of this compound baits has been shown to result in the presence of PFOS in crops and the surrounding environment at concentrations higher than previously anticipated. fishersci.iemassbank.euflybase.org For instance, studies in soil-carrot mesocosms revealed PFOS yields up to 34% when using a technical this compound standard and up to 277% with a commercial this compound bait formulation. fishersci.iemassbank.euflybase.org In carrots, hydrophilic transformation products like PFOS were predominantly found in the leaves, whereas more hydrophobic products such as FOSA (perfluorooctane sulfonamide), FOSAA (perfluorooctane sulfonamido acetic acid), and EtFOSA (this compound) were concentrated in the peel and core. fishersci.iemassbank.euflybase.org PFOS has also been detected in various agricultural crops, including corn, wheat, soy, tomato, and squash, and has shown adverse effects on plants and soil, including earthworms. wikipedia.org
Soil Microbial Community Response to this compound Exposure
This compound is generally considered resistant to microbial degradation. nih.gov However, aerobic biotransformation of N-EtFOSA (this compound) has been observed, with a half-life of 0.51 days and yielding 85.1 mol% of PFOS after 91 days under aerobic conditions. nih.gov Conversely, biotransformation was not observed under anaerobic and anoxic conditions, indicating that N-EtFOSA is recalcitrant to biodegradation without dissolved oxygen. nih.gov
The presence of N-EtFOSA and its biotransformation products under aerobic conditions can lead to a decrease in microbial richness and diversity, exerting selective pressure on the soil microbial community. nih.gov Notably, the genus Methylocaldum showed a significant enrichment (49% compared to 11% in unexposed conditions), suggesting its relative tolerance to N-EtFOSA and potential involvement in its degradation. nih.gov Other microorganisms, including Pseudomonas, Acinetobacter, and Mycobacterium, have also been linked to the degradation of perfluoroalkyl acid (PFAA) precursors. nih.gov
Impact on Non-Target Organisms (e.g., honeybees)
This compound is classified as moderately toxic to bees. nih.govwikipedia.org While some environmental exposure scenarios have indicated a potential acute risk to birds and small mammals, the use of this compound in pre-filled bait stations is generally considered to result in minimal exposure to wildlife, thereby posing a low risk to threatened or endangered species. wikipedia.orgeasychem.org
Studies on terrestrial invertebrates, such as earthworms, have shown that they can accumulate this compound and its metabolites, including FOSAA, FOSA, and PFOS. nih.gov FOSA was identified as the predominant metabolite in earthworms. nih.gov The bioaccumulation factor (BAF) for N-EtFOSA from sand in earthworms was reported as 20.4, with an uptake rate coefficient (ku) of 2.41 d-1. nih.gov
Ecotoxicological Risk Assessment Methodologies for this compound and PFOS
Ecological risk assessment for PFOS, particularly in contexts where this compound is used, frequently employs the risk quotient (RQ) approach. daneshyari.com The RQ is calculated by dividing the measured environmental concentrations (MECs) by the Annual Average Environmental Quality Standard (AA-EQS). daneshyari.com For PFOS, the European Union has proposed an AA-EQS of 0.65 ng/L. daneshyari.com
Studies evaluating PFOS contamination in surface waters from this compound-treated watersheds in Brazil have detected PFOS in a high percentage of samples (85.3%). daneshyari.com The calculated RQs in these studies indicated risks to the preservation of aquatic life, with the highest RQs reaching 77.8 and average PFOS concentrations up to 8.2 ng/L. daneshyari.com
Despite these advancements, there remain critical gaps and uncertainties in the ecological risk assessment of per- and polyfluoroalkyl substances (PFAS), including PFOS. Addressing these challenges necessitates the development of more comprehensive monitoring programs to enhance exposure assessment, increased research to formulate predictive models for bioaccumulation, and the establishment of improved in silico, in vitro, and in vivo methods for efficiently assessing biological effects on potentially sensitive species and endpoints. Environment Canada's ecological risk assessment framework, for instance, defines PFOS precursors as substances containing the perfluorooctylsulfonyl moiety that have the potential to transform or degrade into PFOS.
Insecticide Resistance and Management Strategies in Pest Control
Mechanisms of Resistance to Sulfluramid in Target Pests (e.g., German Cockroaches)
The development of insecticide resistance is a significant challenge in pest control, and this compound is no exception. In target pests such as the German cockroach (Blattella germanica), resistance to this compound has been observed in field populations, diminishing the efficacy of baits containing this active ingredient. ncsu.edunih.gov Studies have revealed that some field-collected strains of German cockroaches exhibit a notable tolerance to this compound-based baits, with some individuals surviving for extended periods, in some cases up to 123 days, when exposed to the bait as their sole food source. ncsu.edunih.gov
Physiological resistance has been identified as a key mechanism. In comparative studies, even when field-collected cockroaches consumed this compound-laced bait, mortality rates were significantly lower compared to susceptible laboratory strains. nih.gov For instance, in one study, 100% of males fed chow with the insecticide hydramethylnon (B1673435) died within five days, whereas only one out of 25 males fed this compound-baited chow died in the same period, despite consuming large amounts of the food. ncsu.edunih.gov This indicates an innate biological capacity within these resistant populations to withstand the toxic effects of this compound. The presence of alternative food sources further exacerbates this issue, as it can diminish the effective dose of this compound ingested, leading to reduced mortality. ncsu.edunih.gov
Cross-Resistance Patterns with Other Insecticide Classes
Cross-resistance, where resistance to one insecticide confers resistance to another, often from a different chemical class, is a critical aspect of resistance management. This phenomenon can arise when a single resistance mechanism, such as an enhanced detoxification enzyme system, is effective against multiple insecticides. researchgate.net
In the case of this compound, evidence suggests patterns of cross-resistance with several other insecticide classes in the German cockroach. Strains showing high levels of resistance to this compound have also demonstrated significant resistance to insecticides from other classes. For example, one particular strain with high this compound resistance was also found to be highly resistant to carbamates (bendiocarb, propoxur), an organophosphate (malathion), and natural pyrethrins (B594832) and a synthetic pyrethroid (allethrin). ncsu.edu This suggests a broad-spectrum resistance mechanism may be at play. ncsu.edubiomedres.us Conversely, a lack of cross-resistance between different insecticide classes can also occur, indicating that the mechanisms of resistance are specific. For example, studies on whiteflies have shown a lack of cross-resistance between the sulfoximine (B86345) insecticide sulfoxaflor (B1682526) and neonicotinoids, pyrethroids, or organophosphates, highlighting the value of new modes of action in managing resistant populations. nih.gov
Table 1: Documented Cross-Resistance in a this compound-Resistant German Cockroach Strain
| Insecticide Class | Compound | Resistance Status |
|---|---|---|
| Carbamate | Bendiocarb | High Resistance |
| Carbamate | Propoxur (B1679652) | High Resistance |
| Organophosphate | Malathion | High Resistance |
| Pyrethrins | Pyrethrins | High Resistance |
| Pyrethroid | Allethrin | High Resistance |
Data sourced from studies on field-collected German cockroach strains. ncsu.edu
Role of Detoxification Enzymes (e.g., monooxygenases, esterases)
Metabolic resistance is a primary mechanism by which insects overcome the toxic effects of insecticides. This process involves detoxification enzymes that break down or sequester the toxic compounds before they can reach their target site. biomedres.usnih.gov The major enzyme families implicated in insecticide resistance are cytochrome P450 monooxygenases (P450s or MFOs), glutathione (B108866) S-transferases (GSTs), and carboxylesterases (CarE or esterases). nih.govnih.govnih.gov
Overexpression of these detoxification genes is strongly correlated with increased levels of insecticide resistance in a wide range of insect pests. nih.gov For instance, elevated levels of P450 monooxygenases are known to be highly involved in pyrethroid resistance in German cockroaches. nih.govscienceopen.com These enzymes play a crucial role in the detoxification of insecticides, and their increased activity can lead to resistance. scienceopen.com While specific studies extensively detailing the role of these enzymes in this compound-specific resistance are limited in the provided context, it is a well-established principle that enhanced metabolism via these enzyme systems is a common pathway for resistance to many classes of insecticides. ekb.egfrontiersin.org The positive correlation between enzyme activity and resistance to various insecticides suggests that these metabolic pathways are a key defense for insects against chemical threats. ekb.egekb.eg
Strategies for Managing this compound Resistance
The development of insecticide resistance necessitates the implementation of robust management strategies to preserve the effectiveness of available chemical controls. ucanr.edu Managing this compound resistance involves a multi-faceted approach aimed at minimizing the selection pressure that drives the evolution of resistant pest populations. researchgate.net A fundamental principle is to avoid the repeated and exclusive use of this compound or any single insecticide. ucanr.eduslideshare.net
Synergist Application in Resistance Management
One strategy to combat metabolic resistance is the use of synergists. Synergists are chemicals that, while not typically toxic on their own, can enhance the efficacy of an insecticide by inhibiting the detoxification enzymes that would otherwise break it down. nih.govchemrj.orgslideshare.net The mode of action for most synergists involves blocking metabolic systems like polysubstrate monooxygenases (P450s) and esterases. nih.govchemrj.org
By inhibiting these enzymes, synergists can restore an insect's susceptibility to an insecticide, making them a valuable tool for overcoming metabolic resistance. nih.govchemrj.org This approach can delay the development of resistance and allow for the continued use of an active ingredient at lower, more effective rates. slideshare.net For example, synergists can be used in laboratory studies to help identify the specific resistance mechanisms at play; if applying a synergist that inhibits P450 enzymes restores the insecticide's lethality, it indicates that those enzymes are responsible for the observed resistance. chemrj.orgresearchgate.net While the full potential of synergists in large-scale resistance management has not been fully realized, they represent a key chemical strategy for extending the lifespan of insecticides like this compound. nih.gov
Integrated Pest Management Approaches Incorporating this compound Alternatives
Integrated Pest Management (IPM) is an environmentally sensitive approach that combines various pest control methods to minimize risks to human health and the environment. epa.gov IPM programs focus on long-term prevention and suppression of pest problems through a combination of techniques, reducing the reliance on any single control method, including chemical pesticides. ucanr.eduepa.govtoxicfreefuture.org
When managing this compound resistance, incorporating it or its alternatives into an IPM framework is crucial. Key components of an IPM strategy include:
Monitoring and Identification: Regularly monitoring for pests to accurately identify them and determine if control measures are needed based on established action thresholds. epa.govtoxicfreefuture.orgresearchgate.net This prevents the unnecessary application of pesticides.
Non-Chemical Controls: Implementing preventive measures such as improved sanitation to remove food sources, mechanical exclusion like sealing cracks and crevices, and habitat modification to make environments less hospitable to pests. toxicfreefuture.orgufl.edu
Rotation of Insecticides: When pesticides are necessary, it is critical to rotate products with different modes of action. slideshare.netwikifarmer.com This practice helps to delay the development of resistance by targeting pests with different biochemical pathways. slideshare.net If this compound resistance is present, alternatives from different chemical classes should be used.
Judicious Use of Pesticides: Using pesticides only when monitoring indicates they are needed and selecting the least hazardous options that are effective. epa.govufl.edu This may include the use of biopesticides or natural enemies as alternatives to synthetic chemicals. wikifarmer.comnih.gov
By integrating these diverse strategies, the selection pressure for this compound resistance is reduced, and more sustainable, long-term pest control can be achieved. nih.govepa.gov
Dispersal Dynamics of this compound in Ant Colonies for Enhanced Control
The efficacy of this compound as a toxicant in ant baits is fundamentally linked to its dispersal dynamics within a colony. researchgate.netunesp.br As a delayed-action insecticide, this compound allows foraging ants sufficient time to transport the bait back to the nest and distribute it widely among nestmates before mortality occurs. epa.govresearchgate.net This process is critical for targeting non-foraging members, including the queen and brood, ensuring the eventual collapse of the entire colony. epa.govepa.gov
The primary mechanism for this distribution is trophallaxis, the mouth-to-mouth sharing of liquid food among colony members. antwiki.orgwikipedia.org Foraging workers ingest the this compound-laced bait and regurgitate it to feed other workers, larvae, and the queen, creating a cascade of contamination throughout the nest. antwiki.org This social sharing is essential for the insecticide to reach the vast majority of the ant population that never leaves the nest.
Detailed research into these dispersal dynamics has provided significant insights into the compound's effectiveness. A key study on the leaf-cutting ant Atta sexdens rubropilosa utilized this compound mixed with a Rhodamine B dye to trace its movement. researchgate.netunesp.br The findings revealed a rapid and extensive distribution of the active ingredient. Within 24 hours, a high level of contamination—approximately 50%—was observed across all sizes of worker ants in both laboratory and field colonies. researchgate.netunesp.br
This widespread contamination is particularly crucial for controlling species like leaf-cutting ants. The contamination of smaller workers, which are responsible for tending the colony's symbiotic fungus garden, leads to a breakdown in their ability to control aggressive microfungi. researchgate.netunesp.br The subsequent overgrowth of these parasitic fungi can destroy the colony's primary food source, leading to its demise. researchgate.netunesp.br
Comparative studies further highlight the superior dispersal capability of this compound. A laboratory evaluation of baits targeting pharaoh ants (Monomorium pharaonis) compared the efficacy of this compound, hydramethylnon, and propoxur. epa.govepa.gov The results demonstrated that only the this compound bait achieved 100% elimination of the colonies, including workers, brood, and queens. epa.govepa.gov In contrast, hydramethylnon and propoxur baits only resulted in partial population reductions. epa.govepa.gov This success is attributed to this compound's effective transfer to all castes within the colony. epa.gov
The data from this comparative study underscores the importance of complete dispersal for total colony control.
Table 1: Mean Population Reduction in Pharaoh Ant Colonies After 42-Day Exposure to Bait Toxicants
| Toxicant (% Active Ingredient) | % Population Reduction (Workers) | % Population Reduction (Brood) | % Population Reduction (Queens) |
|---|---|---|---|
| This compound (0.51%) | 100% | 100% | 100% |
| Hydramethylnon (0.9%) | 77% | 77% | 67% |
| Propoxur (0.25%) | 66% | 70% | 0% |
Source: Adapted from Owens and Szymczak (1988) epa.govepa.gov
Field studies on other invasive species, such as the red imported fire ant (Solenopsis invicta), have confirmed this compound's effectiveness, with various bait formulations leading to population index reductions of 80-99 percent. usda.govkglmeridian.com Such high levels of control are indicative of the successful dispersal of the toxicant from foraging workers to the rest of the colony, ultimately causing the death of the queen and preventing reproduction. usda.gov The dispersal dynamics of this compound, therefore, are the cornerstone of its function as a colony-wide control agent.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Hydramethylnon |
| Propoxur |
Analytical Methodologies for Sulfluramid and Its Metabolites in Complex Matrices
Advanced Chromatographic Techniques for Trace Analysis (e.g., Capillary Gas Chromatography, LC-MS)
The analysis of sulfluramid and its metabolites often necessitates advanced chromatographic techniques coupled with highly sensitive detectors to achieve trace-level detection in diverse samples.
Capillary Gas Chromatography (GC) Capillary Gas Chromatography (GC) has been widely employed for the quantitative analysis of this compound and its isomers, particularly in matrices such as ant bait. nih.govnih.gov This technique offers a reliable and rapid approach for such determinations. nih.gov For instance, a study developed a capillary GC method utilizing 1,2,4,5-tetramethylbenzene (B166113) as an internal standard for the quantification of this compound and its isomers in orange pellet baits. nih.gov GC with electron capture detection (ECD) has also been used to confirm the identity of this compound in environmental studies. wikipedia.org Furthermore, GC coupled with mass spectrometry (GC/MS) has been instrumental in identifying key metabolites, such as perfluorooctanesulfonamide (B106127) (GX-071M), in biological samples like rat blood. nih.gov When analyzing complex matrices, direct aqueous injections into GC systems are sometimes feasible, but extraction and/or derivatization steps are often employed to enhance chromatographic behavior and sensitivity. easychem.org
Liquid Chromatography-Mass Spectrometry (LC-MS) Liquid Chromatography-Mass Spectrometry (LC-MS), particularly in its tandem mass spectrometry (LC-MS/MS) configuration, represents a cornerstone in the trace analysis of PFAS, including this compound and its transformation products. wikipedia.org LC-MS/MS provides superior sensitivity and selectivity, making it suitable for multi-residue analysis in challenging matrices. uni.lu This technique is routinely used for the identification and quantification of various perfluorooctane (B1214571) sulfonamide isomers. nih.gov The application of LC/MS has also been demonstrated for confirming the uptake of transformation products in environmental studies. easychem.org Ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a highly effective method for the simultaneous identification and quantification of numerous pesticide residues, offering low limits of quantification and high recovery rates. uni.lu
Sample Preparation and Extraction Protocols for Environmental and Biological Samples
Effective sample preparation and extraction are critical steps to isolate this compound and its metabolites from complex environmental and biological matrices, ensuring accurate and sensitive analysis.
Environmental Samples For environmental samples such as soil and water, various extraction protocols are utilized. Common approaches involve extraction with organic solvents, water, or a combination thereof. easychem.org In soil analysis, protocols often include partial drying, mincing, homogenizing, and subsequent extraction of the sample. ottokemi.com Toluene extracts have been used for the analysis of this compound in certain studies. wikipedia.org A modified QuEChERS (quick, easy, cheap, effective, rugged, and safe) extraction method, combined with mixed-mode solid-phase extraction (SPE) clean-up, has been successfully applied for the analysis of pesticide residues in complex matrices like rice. uni.lu This method often employs a mixture of acetonitrile, water, and glacial acetic acid as the extraction solvent. uni.lu Solid-phase extraction (SPE) can also be coupled online for automated determination of analytes. nih.gov
Biological Samples Analysis of this compound and its metabolites in biological samples, such as blood and various tissues, requires specific extraction procedures. Studies investigating the tissue distribution and elimination of this compound in rats have involved analyzing blood, liver, spleen, kidneys, heart, lungs, brain, peritesticular fat, skeletal muscle, and testes for both this compound and its metabolite deethylthis compound. nih.gov For GC/MS analysis of biological samples, extraction and/or derivatization steps are frequently necessary to improve chromatographic behavior and sensitivity. easychem.org Automated determination of compounds in plasma samples has been achieved using solid-phase extraction coupled online with thermospray high-performance liquid chromatography-mass spectrometry. nih.gov A significant challenge in preparing biological and environmental samples for PFAS analysis is the potential for contamination from laboratory and sampling materials that contain PFAS, necessitating stringent control and monitoring measures. wikipedia.org
Isomer-Specific Analysis and Quantification
This compound, like many PFAS compounds, can exist in both linear and branched isomeric forms, which may exhibit different environmental fates and biological activities. ottokemi.comchem960.comnih.gov Therefore, isomer-specific analysis is crucial for a comprehensive understanding of its behavior.
A capillary gas chromatography method has been developed for the quantitative analysis of this compound and its isomers in ant bait, demonstrating its capability for isomer-specific quantification. nih.govnih.gov Research has shown that the linear isomer of N-ethyl perfluorooctane sulfonamide (EtFOSA), the active ingredient of this compound, biodegrades significantly faster than its branched counterparts in soil-carrot mesocosms. ottokemi.comnih.gov This highlights the importance of distinguishing between isomers when assessing environmental persistence and transformation pathways.
The variability observed in PFOS isomer patterns in human and wildlife samples, including unexpectedly high percentages of branched isomers, suggests exposure to specific PFOS-precursors, such as perfluorooctanesulfonamide (PFOSA). nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the identification and quantification of perfluorooctane sulfonamide isomers, enabling detailed isomer profiling. nih.gov Such isomer profiling of perfluorinated compounds (PFCs) in water can also be used to quantitatively assess contributions from different manufacturing processes. Analytical standards for PFAS compounds often specify the ratio of linear and branched isomers on their Certificate of Analysis, which is essential for accurate isomer-specific quantification. chem960.com
Challenges and Advancements in Low-Level Detection of this compound and PFAS
The low-level detection of this compound and other PFAS in complex matrices presents several analytical challenges, alongside ongoing advancements to overcome them.
Challenges One inherent challenge is the low aqueous solubility of this compound, which can complicate its extraction from water-based samples. uni.lu More broadly, the analysis of highly water-soluble compounds from biological matrices and soil poses difficulties in achieving sufficient extraction efficiency. easychem.org A significant hurdle in PFAS analysis is the ubiquitous presence of these compounds in various laboratory and sampling materials, leading to potential contamination and false positives if not meticulously controlled. wikipedia.org Furthermore, the diversity of chemicals within the PFAS class means that reliable and well-documented analytical protocols are often limited to a narrow range of compounds. wikipedia.org The high cost of sophisticated analytical equipment, such as LC-MS/MS, and the specialized expertise required for its operation and maintenance, restrict widespread access to high-sensitivity PFAS analysis, particularly in developing regions. wikipedia.org Finally, knowledge gaps persist regarding the specific types and levels of PFAS present in various waste streams, making their separation and safe disposal challenging. wikipedia.org
Advancements Despite these challenges, significant advancements have been made in analytical methodologies. The development of robust and reliable methods, such as those employing capillary GC and LC-MS/MS, allows for the accurate analysis of this compound and its metabolites even in highly complex matrices. nih.goveasychem.orguni.lu The use of internal standards, such as 1,2,4,5-tetramethylbenzene in GC and isotopically labeled compounds in LC-MS, plays a crucial role in improving quantification accuracy and compensating for matrix effects. nih.govuni.lu Improvements in sample preparation techniques, including modified QuEChERS extraction and mixed-mode SPE clean-up, have enhanced the efficiency of analyte recovery from diverse samples. uni.lu Future developments in this field are expected to focus on further advancements in mass spectrometry, particularly for the identification of novel metabolites and transformation products in aquatic environments. easychem.org Expanding the capability to accurately detect PFAS at low levels is fundamental to minimizing human and environmental exposure and evaluating the effectiveness of intervention strategies. wikipedia.org
Table 1: Selected Analytical Parameters for this compound and Metabolites
| Analytical Method | Analyte(s) | Linearity Range | Recovery (%) | Detection Limit (LOD) | Quantification Limit (LOQ) | Relative Standard Deviation (RSD) | Matrix | Reference |
| Capillary GC | This compound and isomers | 20.83-800 µg/mL | 81.25-93.20 | 0.5 µg/mL | 1.5 µg/mL | <2.5% (precision) | Ant bait | nih.gov |
| GC/MS | GX-071 (this compound), GX-071M (PFOSA) | Not specified | Not specified | Not specified | Not specified | 4.7% (100 ppm, GX-071), 2.8% (100 ppm, GX-071M), 17% (400 ppb, GX-071), 21% (400 ppb, GX-071M) | Rat blood | nih.gov |
| UPLC-MS/MS & GC-MS/MS | 656 Pesticides (including relevant PFAS) | Not specified | 70-120 | Not specified | 10 µg/Kg | <20% (repeatability & reproducibility) | Rice | uni.lu |
Sulfluramid Synthesis and Formulation Research
Optimization of Sulfluramid Synthesis for Reduced Impurity Profiles
This compound (PubChem CID: 77797) is synthesized through the formal condensation of perfluorooctane-1-sulfonic acid (PFOS, PubChem CID: 74483) with ethylamine. The primary industrial method for producing perfluorooctane (B1214571) sulfonyl fluoride (B91410) (PFOSF, PubChem CID: 9388), a key intermediate for PFOS and related substances like this compound, is electrochemical fluorination (ECF). This process, however, is known to yield a mixture of isomers and homologues, with approximately 35-40% being the linear 8-carbon chain PFOSF. uni.lu
Research indicates that the synthesis of per- and polyfluoroalkyl substances (PFAS), including this compound, can lead to the presence of impurities. For instance, secondary reactions involved in producing derivatives may not result in pure products, with 1-2% of the final product often comprising unreacted or partially reacted fluorinated starting materials or intermediates. nih.gov Studies have shown that commercial this compound baits can contain unidentified PFOS-precursors, leading to significantly higher yields of PFOS upon degradation than from technical this compound standards alone. For example, a technical N-ethyl perfluorooctane sulfonamide (EtFOSA) standard yielded up to 34% PFOS, while a commercial this compound bait formulation containing 0.0024% EtFOSA produced up to 277% PFOS. massbank.eu
Furthermore, impurities such as perfluorohexane (B1679568) sulfonate (PFHxS) have been detected in PFOS, ranging from 4% to 14.5%. fishersci.ca The presence of branched isomers of N-ethyl perfluorooctane sulfonamide (EtFOSA) in this compound formulations is also a consideration, as the linear isomer has been observed to biodegrade significantly faster than its branched counterparts. massbank.eu Understanding these impurity profiles is crucial for optimizing synthesis methods to reduce the formation of undesired by-products and persistent environmental contaminants.
Novel Formulations for Enhanced Efficacy and Reduced Environmental Impact
Advancements in formulation technologies are pivotal for improving the effectiveness of active ingredients like this compound while simultaneously mitigating their environmental footprint. These technologies aim to optimize the potency of active compounds through improved delivery mechanisms, leading to more targeted pest control, maximized impact, and prolonged action. fishersci.ie
Such innovations contribute to a reduced environmental impact by minimizing off-target effects and decreasing the potential for pollutant runoff into adjacent ecosystems. fishersci.ie Encapsulation, for example, involves enveloping pesticides in protective coatings made from materials such as polymers, waxes, or hydrogels. This technique serves as a barrier, enhancing the pesticide's efficacy and significantly reducing the potential for environmental contamination. fishersci.ca
Volatility Reduction Strategies (e.g., β-Cyclodextrin Encapsulation)
This compound, being a volatile compound, can experience significant losses during the manufacturing processes of insecticidal baits, particularly during pelletization. sigmaaldrich.comnih.govwikidata.org To address this, molecular encapsulation with β-cyclodextrin (β-CD, PubChem CID: 444041) has been investigated as a strategy to enhance its thermal stability. sigmaaldrich.comnih.govwikidata.org
Research has explored different molar ratios of this compound to β-CD (1:1 and 1:2) and various complex preparation techniques, including coprecipitation and kneading. sigmaaldrich.comnih.govwikidata.org Characterization of the resulting complexes using techniques such as differential scanning calorimetry, thermogravimetry, and derivative thermogravimetry confirmed the formation of a this compound/β-CD complex. sigmaaldrich.comnih.govwikidata.org
A key finding is that the release of the complexed this compound occurs within a temperature range of 270-300 °C, which is substantially higher than the sublimation temperature of uncomplexed this compound, typically around 40 °C. sigmaaldrich.comnih.govwikidata.org This significant increase in thermal stability suggests a reduced loss of this compound during the preparation of insecticidal baits. The kneading method, specifically with a 1:2 molar ratio of this compound to β-CD, demonstrated the highest complex yield, reaching approximately 64% of the theoretical maximum. sigmaaldrich.comnih.govwikidata.org The use of β-cyclodextrin in physical mixtures with insecticides has also been shown to increase effectiveness, potentially by enhancing bioavailability. nih.gov
Table 1: this compound Encapsulation with β-Cyclodextrin for Volatility Reduction
| Parameter | This compound (Uncomplexed) | This compound/β-CD Complex (1:1 Molar Ratio) | This compound/β-CD Complex (1:2 Molar Ratio) |
| Sublimation Temperature | ~40 °C sigmaaldrich.comnih.govwikidata.org | Not applicable (complexed) | Not applicable (complexed) |
| Release Temperature (Complex) | N/A | 270-300 °C sigmaaldrich.comnih.govwikidata.org | 270-300 °C sigmaaldrich.comnih.govwikidata.org |
| Complexation Technique | N/A | Coprecipitation, Kneading sigmaaldrich.comnih.govwikidata.org | Coprecipitation, Kneading sigmaaldrich.comnih.govwikidata.org |
| Highest Yield (Kneading) | N/A | N/A | ~64% (of theoretical maximum) sigmaaldrich.comnih.govwikidata.org |
Controlled Release Formulations
Controlled release formulations represent a significant advancement in agrochemical delivery, designed to optimize the release of active ingredients over time. These formulations offer several benefits, including improved physical and chemical stability, enhanced biocompatibility (e.g., reduced phytotoxicity), and extended longevity of the active substance. fishersci.nouni.lu By precisely controlling the release rate, these formulations can minimize or eliminate negative effects on plants while maintaining effective pest control. fishersci.nouni.lu
Green Chemistry Principles in this compound Production
The application of green chemistry principles in the production of this compound and other agrochemicals is increasingly recognized as essential for sustainable development. Green chemistry is a scientific approach focused on designing chemical products and processes that minimize or eliminate the use and generation of hazardous substances, thereby reducing environmental impact, enhancing efficiency, and improving safety. umweltprobenbank.de The twelve principles of green chemistry provide a framework for achieving these goals, emphasizing waste prevention, atom economy, and the design of safer chemicals and syntheses. umweltprobenbank.de
However, the historical production of this compound, particularly through the electrochemical fluorination (ECF) process used for its precursor PFOSF, presents challenges from a green chemistry perspective. ECF is considered an "inherently polluting" manufacturing process due to its propensity to generate a high proportion of unintended PFAS by-products. uni.lu This highlights the need for innovative approaches to align this compound production with green chemistry principles.
Global initiatives, such as the GEF-6 funding project implemented by Brazil, explicitly aim to apply green chemistry principles to reduce the release of Persistent Organic Pollutants (POPs) and hazardous chemicals. This reflects a broader commitment to developing more environmentally sound production methods for substances like this compound, which is listed under the Stockholm Convention due to its degradation into PFOS. nih.govfishersci.ca
Research into alternatives to this compound, such as biological options like Bioisca (derived from Tephrosia candida extract), also aligns with green chemistry's emphasis on designing safer chemicals and utilizing renewable feedstocks. These alternatives offer a pathway to reduce reliance on synthetic compounds with challenging environmental profiles, contributing to the overarching goal of sustainable agriculture and minimized environmental impact.
Policy, Risk Assessment, and Socio Economic Implications
Global and Regional Regulations Governing Sulfluramid Use
The regulatory landscape surrounding this compound is largely shaped by its classification as a per- and polyfluoroalkyl substance (PFAS) and its degradation product, PFOS, which is listed under the Stockholm Convention on Persistent Organic Pollutants (POPs). The Stockholm Convention, effective since 2004, aims to protect human health and the environment by restricting or eliminating the production and use of POPs. pops.intnatran.com
Despite the inherent hazards of PFOS, the Stockholm Convention has granted an "acceptable purpose" for the use of this compound as an active ingredient in insect baits. This specific allowance is limited to the control of leaf-cutting ants, namely Atta spp. and Acromyrmex spp., exclusively for agricultural applications. pops.intnatran.comencyclopedia.pubpermies.comtodayshomeowner.comtamu.edu This exemption was formally amended in decision SC-9/4 of the Convention. permies.com Parties utilizing this compound under this acceptable purpose are required to register their intention with the Stockholm Convention Secretariat. permies.com As of February 1, 2023, countries such as Brazil and Vietnam were registered for this specific agricultural use. todayshomeowner.com
Regionally, various bodies have implemented regulations. The European Union's Regulation (EU) 2019/1021, which enforces the commitments of the Stockholm Convention, restricts the manufacturing, placing on the market, and use of POPs. diypestcontrol.com this compound, identified as N-ethylheptadecafluorooctanesulphonamide, is included in Annex I, Part A, and Annex IV of the EU POPs Regulation. mdpi.com In the United States, the Environmental Protection Agency (EPA) regulates this compound and has categorized it as a contaminant of emerging concern. mdpi.com The US EPA also initiated a registration review program in 2006 to regularly reevaluate all pesticides, including this compound. ufmg.br Brazil's health regulatory agency, ANVISA, has taken steps to restrict the use of this compound in household cleaning products, signaling a move towards broader prohibition. scielo.br
The table below summarizes key regulatory aspects of this compound:
| Regulatory Body/Convention | Status/Action Regarding this compound/PFOS | Specifics |
| Stockholm Convention | PFOS listed as POP with restrictions | Acceptable purpose for this compound in insect baits for leaf-cutting ants (Atta spp., Acromyrmex spp.) in agriculture. pops.intnatran.comencyclopedia.pubpermies.comtodayshomeowner.comtamu.edu Parties must register for this use. permies.com |
| European Union (EU) | Regulation (EU) 2019/1021 restricts POPs | This compound (N-ethylheptadecafluorooctanesulphonamide) listed in Annex I, Part A, and Annex IV. diypestcontrol.commdpi.com |
| US Environmental Protection Agency (EPA) | Regulates this compound; classified as contaminant of emerging concern | Negotiated phase-out of PFOS-related pesticide products containing this compound; initiated registration review for all pesticides. mdpi.comufmg.brnih.gov |
| ANVISA (Brazil) | Restricted use of this compound | Banned in household cleaning products. scielo.br |
Comprehensive Risk Assessment Frameworks for this compound and PFAS Contamination
The risk assessment of this compound is intrinsically linked to its environmental fate and its transformation into PFOS, a substance recognized for its persistence, bioaccumulation, and adverse effects. This compound has been detected across various environmental matrices, including water, soil, and air, as well as in human biological samples such as blood. mdpi.com Its presence has been associated with health concerns, including reproductive issues, immune system problems, and cancer. mdpi.com
The Persistent Organic Pollutants Review Committee (POPRC) of the Stockholm Convention has consistently evaluated PFOS, recommending a strengthening of its listing within the treaty due to its hazardous properties. pops.int During its 14th meeting, POPRC considered the implications of this compound, noting its potential to meet the definition of a PFOA-related substance and its inclusion in the risk profile of PFOS. This highlights the complex nature of assessing this compound, as its environmental impact is largely mediated through its degradation products, which are part of the broader and highly concerning class of PFAS compounds.
Current data on this compound's environmental fate and human health implications show significant gaps, indicating a need for more comprehensive research. However, existing ecotoxicity data raise moderate concerns for aquatic species, birds, fish, daphnia, and honeybees. To address these gaps and enhance understanding of its environmental behavior, the Stockholm Convention encourages further research into the development of alternatives to PFOS, along with rigorous monitoring of this compound and its degradation products in environmental media at application sites. permies.com Efforts are also underway to develop advanced analytical methods, such as mass spectrometry, for more accurate detection and quantification of this compound in diverse samples. mdpi.com
Economic and Agricultural Contexts of this compound Use (e.g., South American agriculture)
This compound is primarily employed as a formicide, a pesticide specifically targeting ants. Its significant role in agriculture, particularly in South America, stems from the substantial economic damage caused by leaf-cutting ants of the Atta spp. and Acromyrmex spp. genera. These ants are notorious pests, capable of severely impacting ground crops, fruit trees, pastures, and forest plantations. natran.com In regions like Latin America and the Caribbean, these ants are known by various local names and pose a persistent threat to agricultural productivity. natran.com
Historically, this compound was introduced as an alternative to mirex, another organochlorine pesticide that was also listed under the Stockholm Convention. natran.com Despite the global restrictions on PFOS, the degradation product of this compound, its use has persisted in certain agricultural contexts, particularly in South America. Brazil, for instance, has registered for the acceptable purpose of using this compound in insect baits for controlling leaf-cutting ants in agricultural settings. todayshomeowner.com The continued reliance on this compound in these regions underscores its perceived economic importance in protecting vital agricultural and forestry sectors from the destructive activities of these ant species. natran.com
Development and Implementation of Sustainable Alternatives to this compound
The increasing awareness of the environmental and health risks associated with synthetic insecticides like this compound has spurred a global search for more sustainable pest control methods. While chemical control remains prevalent, its drawbacks, including environmental contamination, the development of pest resistance, and risks to non-target organisms, necessitate the exploration and implementation of alternatives. mdpi.com
A range of alternative strategies are being developed and implemented, encompassing biological, cultural, mechanical, and other natural approaches:
Biological Control:
Entomopathogenic Fungi (EPFs): Fungi such as Beauveria bassiana and Metarhizium anisopliae are being investigated for their potential as bioinsecticides, applied either as baits or sprayed directly into ant nests. mdpi.com Trichoderma harzianum has also shown promise as an antagonist to the ants' symbiotic fungus. Research suggests that combining EPFs with sublethal doses of conventional insecticides could enhance effectiveness. mdpi.com
Bacterial Agents: Bacillus thuringiensis (Bt) is a soil bacterium that produces toxic proteins capable of killing leaf-cutting ants upon ingestion. natran.com
Fungus-Targeting Agents: Pathogenic fungi like Escovopsis sp. and Syncephalastrum sp. can inhibit the growth of Leucoagaricus gongylophorus, the mutualistic fungus cultivated by leaf-cutting ants for food. pops.intencyclopedia.pub
Plant-Based Biopesticides: Bioisca, a granulated bait derived from the leguminous plant Tephrosia candida, has been approved for organic farming in Brazil. It functions by eliminating the ants' cultivated fungus. pops.int
Cultural Control:
Crop Management: Practices such as crop rotation, alternate cropping, and adjusting sowing dates can help minimize the impact of leaf-cutting ants. scielo.br
Vegetative Material Management: Disposing of vegetative material far from ant nests can reduce their foraging resources. scielo.br
Mechanical Methods:
Nest Excavation: For smaller infestations, excavating young nests and capturing the queen ants can be an effective control measure. scielo.br
Physical Barriers: Applying physical barriers around tree trunks, such as plastic tape coated with grease, plastic cylinders, or strips of aluminum/plastic/metal, can prevent ants from accessing foliage. scielo.br
Direct Application: Pouring boiling water or molten aluminum directly into ant nests can destroy colonies. natran.compermies.comtodayshomeowner.com
Natural Substances and Repellents:
Herbal and Essential Oils: Herbs like thyme, cloves, cinnamon, and rosemary, as well as essential oils such as Wintergreen and orange essential oil (often combined with dish soap), can act as ant deterrents. mdpi.comnatran.comtodayshomeowner.com
Desiccants and Toxins: Diatomaceous earth (DE), a natural siliceous powder, works by abrading the ants' exoskeletons, leading to dehydration. natran.comstackexchange.comtodayshomeowner.com Borax is also recognized for its toxicity to ants. natran.comtodayshomeowner.com
Other Barriers: Substances like extra virgin olive oil or fluon can be used to create slippery barriers that ants cannot cross. stackexchange.com
Despite the development of these alternatives, challenges persist. Some biological and cultural methods have shown inconsistent or unsatisfactory results in field conditions. Furthermore, the unique characteristics of this compound-based baits—including their action by ingestion, odorlessness, non-repellency, delayed toxic action, and efficacy at low concentrations—make it difficult to find equally effective and economically viable chemical alternatives. Consequently, in certain agricultural contexts, chemical control with toxic baits, particularly those containing this compound, is still considered the most technologically available and efficient method for controlling leaf-cutting ants.
Public Health and Environmental Policy Recommendations
Given the persistent nature and potential for adverse effects of this compound and its degradation product PFOS, several policy recommendations are crucial for safeguarding public health and the environment:
Strengthening International and National Regulations: National governments should work towards progressively banning this compound for all uses, particularly in gardening and general agricultural applications where viable alternatives exist. A clear deadline should be established for a worldwide ban, allowing for temporary exemptions only for specific, critical agricultural crops where no effective alternatives are currently available. natran.com
Phased Elimination of "Acceptable Purposes": The "acceptable purpose" for this compound use under the Stockholm Convention should be critically re-evaluated with the aim of phasing it out as sustainable alternatives become more widely available and proven effective. This includes promoting the registration of parties for such uses to ensure transparency and accountability. pops.intnatran.compermies.com
Investment in Research and Development of Alternatives: Increased funding and collaborative research efforts are essential to accelerate the development and widespread implementation of effective, non-chemical, and sustainable alternatives to this compound. This includes further exploring biological control agents, integrated pest management strategies, and novel non-toxic methods. mdpi.compermies.com
Enhanced Monitoring and Risk Assessment: Comprehensive monitoring programs are needed to track this compound and PFOS levels in various environmental compartments (soil, water, air) and biological samples, especially in areas of current and historical use. mdpi.compermies.com This data is vital for refining risk assessments and informing future policy decisions.
Public Awareness and Education: Educating farmers, agricultural workers, and the general public about the risks associated with this compound and the availability of safer alternatives is paramount. This can facilitate a shift towards more environmentally sound pest management practices. scielo.br
Promoting Integrated Pest Management (IPM): Policies should encourage the adoption of IPM strategies that combine multiple control methods, prioritizing non-chemical approaches, to achieve sustainable and long-term management of leaf-cutting ants and other pests, thereby reducing reliance on hazardous chemicals like this compound. mdpi.com
The recent restriction of this compound in household cleaning products by Brazil's ANVISA serves as a positive precedent, demonstrating a commitment to reducing exposure and signaling a potential pathway for broader prohibitions in Latin America and beyond. scielo.br
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
